
N-(1H-indol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
N-(1H-indol-5-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
N-(1H-indol-5-yl)-4-methoxybenzamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of JAK2 activity leads to the inhibition of various signaling pathways, including the JAK/STAT pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and have anti-inflammatory effects. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to inhibit the production of cytokines, which play a crucial role in the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
N-(1H-indol-5-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been extensively studied, and its mechanism of action is well understood. However, N-(1H-indol-5-yl)-4-methoxybenzamide also has some limitations for lab experiments. It has a short half-life, which can make it challenging to study its long-term effects. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(1H-indol-5-yl)-4-methoxybenzamide. One area of research could be to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research could focus on developing more potent and selective inhibitors of JAK2, which could have fewer off-target effects. Finally, research could focus on developing new delivery methods for N-(1H-indol-5-yl)-4-methoxybenzamide, which could improve its pharmacokinetic properties and increase its efficacy.
Conclusion:
In conclusion, N-(1H-indol-5-yl)-4-methoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well characterized, and it has been shown to have various biochemical and physiological effects. While it has some limitations, N-(1H-indol-5-yl)-4-methoxybenzamide has several advantages for lab experiments, and there are several future directions for research on this compound. Overall, N-(1H-indol-5-yl)-4-methoxybenzamide represents a promising candidate for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(1H-indol-5-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 1H-indole-5-amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(1H-indol-5-yl)-4-methoxybenzamide in its pure form.
properties
IUPAC Name |
N-(1H-indol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-5-2-11(3-6-14)16(19)18-13-4-7-15-12(10-13)8-9-17-15/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEONWKNMHGLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47193398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

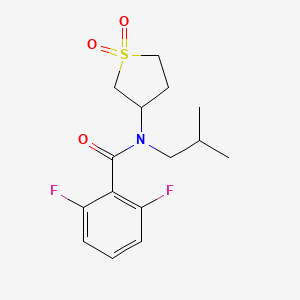
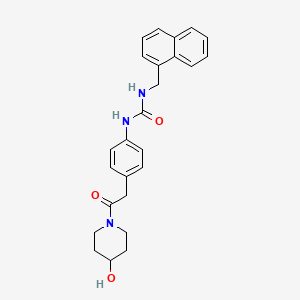
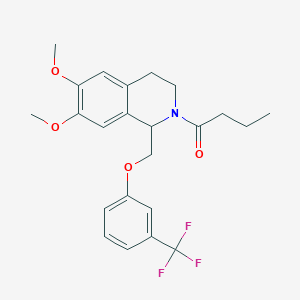

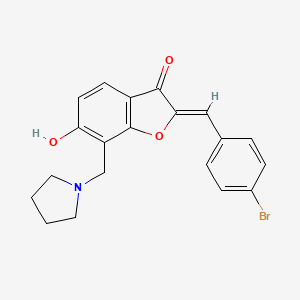
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)

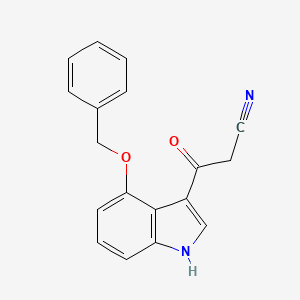
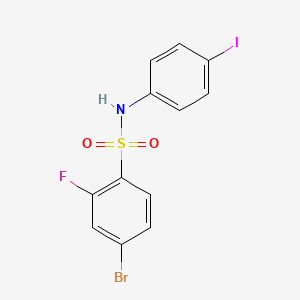
![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)